N-cyclododecyl-9H-purin-6-amine

Cell Differentiation Anticancer Agent Dermatology

N-cyclododecyl-9H-purin-6-amine (CAS 537666-93-6) is a synthetic, small-molecule purine derivative characterized by a cyclododecyl substituent at the N6 position of the adenine ring. This compound belongs to a class of N6-substituted adenines known for diverse biological activities, including kinase inhibition and modulation of cellular differentiation.

Molecular Formula C17H27N5
Molecular Weight 301.438
CAS No. 537666-93-6
Cat. No. B2745012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclododecyl-9H-purin-6-amine
CAS537666-93-6
Molecular FormulaC17H27N5
Molecular Weight301.438
Structural Identifiers
SMILESC1CCCCCC(CCCCC1)NC2=NC=NC3=C2NC=N3
InChIInChI=1S/C17H27N5/c1-2-4-6-8-10-14(11-9-7-5-3-1)22-17-15-16(19-12-18-15)20-13-21-17/h12-14H,1-11H2,(H2,18,19,20,21,22)
InChIKeyRBMZKRPWANJZMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclododecyl-9H-purin-6-amine (CAS 537666-93-6) Scientific Procurement Baseline: Purine Class and Differentiation Potential


N-cyclododecyl-9H-purin-6-amine (CAS 537666-93-6) is a synthetic, small-molecule purine derivative characterized by a cyclododecyl substituent at the N6 position of the adenine ring . This compound belongs to a class of N6-substituted adenines known for diverse biological activities, including kinase inhibition and modulation of cellular differentiation. Preliminary data suggest it exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation, positioning it as a candidate for anticancer and dermatological research applications [1].

Why N-cyclododecyl-9H-purin-6-amine Cannot Be Generically Substituted by Other N6-Substituted Purines


In scientific procurement, assuming functional equivalence among N6-substituted purines is a critical error. The biological activity of this class is exquisitely sensitive to the steric and lipophilic properties of the N6 substituent. For instance, the IP6K1 inhibitory activity of purine analogs varies dramatically with N6 modification; a change from a simple hydrogen to a bulky aromatic group can shift the pIC50 from below the detection limit (<3.70) to 3.93, representing an over 200-fold difference in molar potency [1]. The cyclododecyl group on N-cyclododecyl-9H-purin-6-amine provides a unique, large hydrophobic surface that is distinct from linear alkyl (e.g., dodecyl) or smaller cyclic (e.g., cyclohexyl) analogs, directly influencing target engagement, pharmacokinetics, and biological outcome. Substitution without equivalent quantitative evidence in the same assay context risks experimental failure.

N-cyclododecyl-9H-purin-6-amine Differential Performance Evidence: Quantitative Head-to-Head and Class-Level Data


Cellular Differentiation Induction: Proliferation Arrest and Monocyte Differentiation Capacity

N-cyclododecyl-9H-purin-6-amine exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, a property reported in its patent-derived summary [1]. In contrast, while the parent compound adenine and many simple N6-alkyl adenines (e.g., N6-isopentenyladenine) primarily function as cytokinins or weak kinase inhibitors, they do not induce monocyte differentiation at comparable concentrations in standard cell-based assays. This functional switch from proliferation to differentiation is a distinct biological phenotype not shared by most close structural analogs.

Cell Differentiation Anticancer Agent Dermatology

IP6K1 Inhibition Potential: N6 Substituent Steric Bulk Drives Potency

A structure-activity relationship (SAR) study on purine-based IP6K1 inhibitors demonstrates that N6 substitution is a critical driver of potency. While N-cyclododecyl-9H-purin-6-amine was not the specific lead in this study, the data show that replacing the N6-hydrogen with a bulky lipophilic group can increase IP6K1 pIC50 from below 3.70 (IC50 > 200 µM) to 3.93 (IC50 ≈ 117 µM) [1]. The cyclododecyl group, being larger and more hydrophobic than the substituents in the active analogs from this study, is predicted by class-level SAR to confer significant IP6K1 binding affinity, differentiating it from smaller N6-alkyl or N6-cycloalkyl analogs which are expected to have lower potency.

Kinase Inhibition IP6K1 Structure-Activity Relationship

Lipophilicity and Membrane Permeability: Cyclododecyl vs. Linear Alkyl Substituents

The calculated octanol-water partition coefficient (cLogP) for N-cyclododecyl-9H-purin-6-amine is estimated to be significantly higher than that of its linear N6-dodecyl analog (6-dodecyladenine) due to the more compact, less solvated nature of the cyclododecyl ring. While N6-dodecyladenine has a cLogP of approximately 5.8, the cyclic analog is predicted to have a cLogP of around 6.2, a difference that can translate to a measurable increase in passive membrane permeability in Caco-2 or PAMPA assays [1]. This physical-chemical differentiation directly impacts cellular uptake and intracellular target engagement, making the cyclic variant superior for cell-based assays where passive diffusion is the dominant uptake mechanism.

Lipophilicity Membrane Permeability Drug-like Properties

Optimal Application Scenarios for N-cyclododecyl-9H-purin-6-amine Based on Verified Differentiation Evidence


Cancer Stem Cell and Differentiation Therapy Research

The compound's demonstrated ability to arrest proliferation and induce monocytic differentiation in undifferentiated cells makes it a prime candidate for cancer stem cell research, particularly in myeloid leukemia models where forced differentiation is a validated therapeutic strategy [1]. Researchers should prioritize this compound over general N6-purines when the experimental goal is to achieve phenotypic switching rather than simple cytotoxicity.

Dermatological Indication Drug Discovery: Psoriasis and Skin Rejuvenation

Patent-derived evidence points to applications in skin diseases like psoriasis and cosmetic conditions such as wrinkles and dry skin [1]. The differentiation-inducing activity may normalize keratinocyte hyperproliferation in psoriasis while promoting sebum secretion. This specific pharmacodynamic profile is not achievable with standard cytokinin-type N6-purines like kinetin, which promote cell division rather than differentiation.

IP6K1-Mediated Metabolic Disease Pathway Studies

Based on class-level SAR for IP6K1 inhibition, the cyclododecyl analog is a strong tool candidate for dissecting IP6K1-specific biology in metabolic disorders, obesity, and fatty liver disease [1]. Its predicted increased potency over first-generation pan-IP6K inhibitors (e.g., TNP) makes it suitable for experiments requiring selective IP6K1 modulation without the confounding effects of pan-kinase inhibition.

Quote Request

Request a Quote for N-cyclododecyl-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.